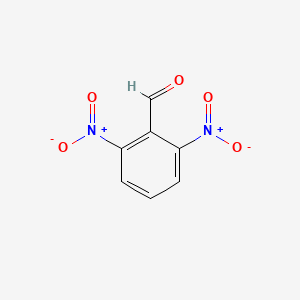

2,6-Dinitrobenzaldehyde

Beschreibung

Significance of Aromatic Nitro-Aldehydes in Organic Synthesis and Industrial Applications

Aromatic nitro-aldehydes, the class of compounds to which 2,6-dinitrobenzaldehyde belongs, are of considerable importance in both organic synthesis and various industrial sectors. The presence of both a nitro group, a strong electron-withdrawing group, and an aldehyde group, which can undergo a wide range of transformations, makes these compounds highly versatile building blocks.

In organic synthesis, they are key starting materials for the preparation of a diverse array of more complex molecules. For instance, they are used in the synthesis of pharmaceuticals, agrochemicals, and dyes. orgsyn.org The aldehyde functional group can participate in numerous reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions, while the nitro groups can be reduced to amino groups, which are themselves important functional groups in many biologically active compounds.

Industrially, aromatic nitro-aldehydes are intermediates in the production of various specialty chemicals. Their derivatives are used in the manufacture of pigments and other commercially important materials. The specific reactivity of these compounds allows for their incorporation into larger molecular frameworks, leading to the development of materials with tailored properties.

Historical Context of this compound Research and Development

The study of dinitrobenzaldehydes is rooted in the broader history of nitroaromatic chemistry. Early methods for the synthesis of dinitrobenzaldehydes often involved the direct nitration of benzaldehyde (B42025) or the oxidation of dinitrotoluenes. orgsyn.org However, the synthesis of the 2,6-isomer has historically presented challenges due to the steric hindrance imposed by the two nitro groups, which can impede the direct oxidation of a methyl group to an aldehyde. google.com

Older synthetic routes were often characterized by harsh reaction conditions, low yields, and the production of multiple isomers that were difficult to separate. For example, some early preparations started from 2,6-dinitrotoluene (B127279), which was then converted to 2,6-dinitrobenzyl bromide, followed by hydrolysis to the aldehyde. These multi-step processes were often inefficient.

More recent developments have focused on creating more efficient and milder synthetic pathways. A notable advancement is a method involving the reaction of 2,6-dinitrotoluene with difructose anhydride (B1165640) (DFA) to form an intermediate olefin, which is then directly oxidized to this compound using oxygen in the presence of a catalyst. google.com This method offers the advantages of milder reaction conditions, simpler operation, lower cost, and higher product yield, making it more suitable for industrial-scale production. google.com

Current Research Landscape and Emerging Trends Pertaining to this compound

Current research continues to explore and expand the applications of this compound, driven by its utility as a versatile synthetic precursor. One significant area of focus is its use in the synthesis of complex macrocyclic compounds, such as porphyrins. Substituted 2,6-dinitrobenzaldehydes are crucial for creating "picket-fence" porphyrins, which have applications in catalysis and as models for biological systems. researchgate.net

Another emerging trend is the use of this compound derivatives in materials science. For example, substituted 2,6-dinitrobenzaldehydes are being investigated for the development of photoacid generators. researchgate.net These are molecules that produce a strong acid upon exposure to light and are critical components in photolithography processes used in the manufacturing of microelectronics.

Furthermore, research into the metabolic pathways of related compounds, such as 2,6-dinitrotoluene, has identified this compound as a key intermediate. Understanding these biological transformations is important for environmental science and toxicology. The continuous development of new synthetic methods and the discovery of novel applications ensure that this compound will remain a compound of significant interest in the scientific community.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₄N₂O₅ | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Molar Mass | 196.12 g/mol | sigmaaldrich.com |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 120-122 °C | sigmaaldrich.com |

| Solubility | Almost insoluble in water; Soluble in ethanol, dichloromethane | |

| CAS Number | 606-31-5 | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O5/c10-4-5-6(8(11)12)2-1-3-7(5)9(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFZQNNDIJKLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209404 | |

| Record name | 2,6-Dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine deep yellow crystals; [MSDSonline] | |

| Record name | 2,6-Dinitrobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

606-31-5 | |

| Record name | 2,6-Dinitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dinitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dinitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis and Derivatization of 2,6 Dinitrobenzaldehyde

Critical Analysis of Synthetic Pathways to 2,6-Dinitrobenzaldehyde

The primary precursor for the synthesis of this compound is typically 2,6-Dinitrotoluene (B127279) (DNT). google.com However, the transformation of the methyl group of DNT into an aldehyde is complicated by the significant steric hindrance imposed by the two adjacent nitro groups, making direct oxidation difficult. google.com Consequently, various direct and indirect strategies have been explored to achieve this conversion efficiently.

The oxidation of the methyl group in 2,6-Dinitrotoluene is the most common approach to forming this compound. This transformation can be achieved through several routes, each with distinct mechanistic features and practical limitations.

Direct oxidation of the methyl group of 2,6-Dinitrotoluene to an aldehyde is challenging. google.com However, studies involving single ozonation of 2,6-Dinitrotoluene in aqueous solutions have identified this compound as one of the primary intermediate products. osti.govdss.go.th This suggests that ozone can directly attack the methyl group. The reaction is predominantly driven by hydroxyl radicals, classifying it as an advanced oxidation process. osti.govdss.go.th

Metabolic studies in rats also provide insight into the oxidation mechanism. Hepatic microsomal preparations can oxidize 2,6-Dinitrotoluene to 2,6-Dinitrobenzyl alcohol, which is subsequently oxidized by cytosol preparations to this compound. nih.goviarc.fr This stepwise biological oxidation underscores a potential pathway that could be mimicked in synthetic chemistry: a partial oxidation to the alcohol followed by a second oxidation to the aldehyde. nih.govnih.gov

A novel direct oxidation method involves an initial reaction of 2,6-Dinitrotoluene with difructose anhydride (B1165640) (DFA) to form an olefin intermediate. This intermediate is then directly oxidized using molecular oxygen in the presence of a catalyst to yield this compound. google.com This approach circumvents the difficulty of direct methyl group oxidation by proceeding through a more reactive intermediate. google.com

A historically significant indirect method involves the halogenation of the methyl group of 2,6-Dinitrotoluene as a key step. This pathway first involves the reaction of 2,6-Dinitrotoluene with liquid bromine to produce 2,6-dinitrobenzyl bromine. google.com This halogenated intermediate is then converted into this compound in a subsequent step. google.com However, this method is often disfavored for large-scale production due to several drawbacks, including harsh reaction conditions, significant environmental pollution associated with the use of elemental bromine, and generally lower product yields. google.com

| Method | Intermediate | Key Reagents | Reported Drawbacks/Advantages |

|---|---|---|---|

| Indirect (Halogenation) | 2,6-Dinitrobenzyl bromine | Liquid Bromine | Harsh conditions, pollution, lower yield google.com |

| Direct (Catalytic) | Olefin from DFA | Difructose Anhydride (DFA), O₂, Catalyst | Mild conditions, simple operation, higher yield google.com |

Catalytic methods offer a more efficient and selective route to this compound. A patented method describes a two-step process starting with 2,6-Dinitrotoluene and difructose anhydride (DFA) in an organic solvent. google.com The resulting intermediate is then dissolved and oxidized by bubbling oxygen through the solution in the presence of granular activated carbon (gac) as a catalyst. google.com This process is noted for its mild reaction conditions, operational simplicity, and high yields, with reported figures in the range of 63-66%. google.com This catalytic system selectively facilitates the formation of the aldehyde, overcoming the steric hindrance of the nitro groups. google.com

| Starting Material | Reagents | Catalyst | Solvent (Oxidation Step) | Yield |

|---|---|---|---|---|

| 2,6-Dinitrotoluene | DFA, O₂ | Granular Activated Carbon (gac) | Methanol | 66.3% |

| 2,6-Dinitrotoluene | DFA, O₂ | Granular Activated Carbon (gac) | Dioxane/Methylene Chloride | 65.3% |

| 2,6-Dinitrotoluene | DFA, O₂ | Granular Activated Carbon (gac) | DMF/Methylene Chloride | 63.2% |

An alternative synthetic approach is the direct nitration of a benzaldehyde (B42025) derivative. Typically, this involves using a mixed acid solution of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). smolecule.com However, the aldehyde group is a meta-directing deactivator, meaning direct nitration of benzaldehyde would preferentially yield 3,5-dinitrobenzaldehyde. Achieving the 2,6-dinitro substitution pattern requires a more nuanced strategy.

One such strategy involves starting with a substrate that already contains ortho- and para-directing groups. For example, the synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde is achieved by the double nitration of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). oatext.com A similar principle could be applied by starting with a precursor where a directing group is used to install the nitro groups at the 2 and 6 positions, followed by the conversion of that directing group into the aldehyde function. The complexity of these multi-step syntheses is highlighted by reports of misidentification where the 3,5-dinitro isomer was formed instead of the intended 2,6-dinitro product. nih.govacs.org

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of this compound synthesis, several emerging methods align with the principles of green chemistry.

The catalytic oxidation method using oxygen as the oxidant and activated carbon as the catalyst represents a greener alternative to traditional routes that use hazardous reagents like liquid bromine. google.com This process features high atom economy, mild operating conditions, and avoids toxic byproducts. google.com

The use of ozone for the oxidation of 2,6-Dinitrotoluene also qualifies as a green chemistry approach. osti.govdss.go.th Ozonation is a powerful oxidation technique that can be performed in water, and ozone itself decomposes to benign oxygen. This method avoids the use of heavy metal oxidants or halogenated compounds, thereby reducing hazardous waste generation. osti.govdss.go.th These methods signify a shift towards more sustainable manufacturing protocols for this important chemical intermediate.

Indirect Oxidation Methods via Halogenated Intermediates

Nitration Strategies for Benzaldehyde Derivatives

Regio- and Stereoselective Derivatization of this compound

The strategic modification of this compound hinges on the selective manipulation of its aldehyde and nitro functionalities, as well as the aromatic ring itself.

Condensation Reactions Involving the Aldehyde Moiety

The aldehyde group of this compound is a prime site for condensation reactions, leading to the formation of new carbon-nitrogen and carbon-carbon bonds.

The reaction of this compound with primary amines yields Schiff bases, also known as imines. lumenlearning.com This acid-catalyzed reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.comyoutube.com The reaction's rate is typically optimal around a pH of 5. lumenlearning.com These condensation reactions are useful for creating larger, more complex molecules. For instance, the synthesis of tetrakis(2,6-dinitrophenyl)porphyrin can be achieved by modifying the Lindsey method, which involves the condensation of this compound with pyrrole. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| This compound | Primary Amines | Schiff Base (Imine) | Forms a C=N double bond; reaction is reversible and acid-catalyzed. lumenlearning.com |

| This compound | Pyrrole | Porphyrin | Creates a large macrocyclic structure. researchgate.net |

This table summarizes the formation of Schiff bases and related structures from this compound.

In aldol (B89426) condensations, an enolate ion reacts with a carbonyl compound. While this compound itself does not have α-hydrogens to form an enolate, it can act as the electrophilic aldehyde component in a crossed or mixed aldol condensation. For example, it can react with a ketone like acetone (B3395972) in the presence of a base. webassign.net These reactions are fundamental for forming β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield conjugated systems. webassign.net

Research has shown that asymmetric aldol reactions using 2,4-dinitrobenzaldehyde (B114715) proceeded more effectively than with 2-nitrobenzaldehyde (B1664092), suggesting that electron-withdrawing groups enhance the reactivity of the aldehyde. mdpi.com This implies that this compound would also be a highly reactive substrate in such condensations.

Formation of Schiff Bases and Imines

Reductions of Nitro and Aldehyde Functional Groups

The selective reduction of the nitro and aldehyde groups of this compound opens pathways to a variety of derivatives. The nitro groups can be reduced to amino groups using reagents like hydrogen gas with a palladium catalyst or iron in the presence of acid. researchgate.net This transformation is key in the synthesis of compounds like 5,10,15,20-tetrakis(2,6-diaminophenyl)porphyrin from its dinitrophenyl precursor. researchgate.net

Care must be taken to avoid the simultaneous reduction of the aldehyde group. researchgate.net However, if the reduction of the aldehyde to an alcohol is desired, specific reducing agents can be employed. The choice of reducing agent and reaction conditions determines the final product.

| Functional Group | Reagent | Product |

| Nitro Groups | H₂/Pd, Fe/acid | Amino Groups |

| Aldehyde Group | (Varies) | Alcohol Group |

This table outlines common reduction reactions for the functional groups of this compound. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution Reactions on the Dinitrobenzene Core

The two nitro groups on the benzene (B151609) ring strongly activate it towards nucleophilic aromatic substitution (SNAAr). libretexts.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when a nucleophile attacks the ring. libretexts.org This allows for the displacement of a substituent, typically a halogen if one is present, or even a nitro group under certain conditions, by nucleophiles such as amines and thiols.

A kinetic study on N-n-butyl-2,6-dinitroaniline reacting with hydroxide (B78521) ions showed the formation of 2,6-dinitrophenol, demonstrating a nucleophilic substitution where the amino group is replaced by a hydroxyl group. rsc.org

Synthesis of Substituted this compound Isomers and Analogs

The synthesis of substituted analogs of this compound is crucial for creating a diverse range of chemical structures. For example, 4-tert-butyl-2,6-dinitrobenzaldehyde has been synthesized, although it was noted that one reported method incorrectly produced the 3,5-dinitro isomer instead. acs.orgnih.govx-mol.com This highlights the importance of careful synthetic design and characterization.

| Starting Material | Key Steps | Product |

| 4-tert-Butyltoluene | Nitration, Oxidation | 4-tert-Butyl-2,6-dinitrobenzaldehyde lookchem.com |

| 4-(4-Methoxyphenyl)-2,6-dinitrobenzyl bromide | Kornblum Oxidation, PCC Oxidation | 4-(4-Methoxyphenyl)-2,6-dinitrobenzaldehyde researchgate.net |

This table presents synthetic routes to substituted this compound analogs.

Spectroscopic and Structural Characterization of 2,6 Dinitrobenzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of 2,6-dinitrobenzaldehyde in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the chemical environment, connectivity, and conformation of the molecule can be obtained.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons provide information about their local electronic environment. The aldehydic proton typically appears as a distinct signal, while the aromatic protons form a pattern characteristic of the substitution on the benzene (B151609) ring. For this compound, the proton single resonance spectrum is described as a loosely coupled A₂BX system. cdnsciencepub.com

Spin-spin coupling constants (J-couplings) reveal information about the connectivity of protons and the dihedral angles between them. A notable finding for this compound is the negative spin-spin coupling constant observed between the aldehydic proton and the ring proton in the para position (JpH,CHO). cdnsciencepub.comcdnsciencepub.com This is in contrast to the typically positive five-bond couplings found in many other benzaldehyde (B42025) derivatives. cdnsciencepub.com This negative coupling suggests that the steric hindrance from the two ortho nitro groups forces the aldehyde group out of the plane of the aromatic ring. cdnsciencepub.com This out-of-plane conformation leads to an interaction between the aldehydic C-H bond and the π-system of the ring, contributing to the unusual negative coupling constant. cdnsciencepub.com

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) |

|---|---|---|

| Aldehydic H | 10.130 ± 0.003 | J (to para H) is negative |

| Aromatic H (VB) | 6.595 ± 0.005 | |

| Aromatic H (VA) | 6.378 ± 0.005 |

Data obtained in a benzene-d6 (B120219) solution. cdnsciencepub.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides direct information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. The aldehydic carbon is typically found at the downfield end of the spectrum (around 190-200 ppm), while the aromatic carbons appear in the 110-150 ppm range. bhu.ac.inoregonstate.edu The carbons bearing the nitro groups are significantly deshielded due to the electron-withdrawing nature of the nitro substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Typical Chemical Shift Range (ppm) |

|---|---|

| Aldehydic C=O | 190-200 |

| Aromatic C-NO₂ | 145-155 |

| Aromatic C-H | 120-140 |

| Aromatic C-CHO | 130-140 |

Elucidation of Conformational Preferences via Spin-Spin Coupling Analyses

The analysis of long-range spin-spin coupling constants in the ¹H NMR spectrum is a key method for determining the conformational preferences of the aldehyde group in this compound. cdnsciencepub.com The magnitude and sign of these couplings are sensitive to the relative orientation of the coupled protons and the intervening bonds. As mentioned, the steric clash between the aldehyde group and the bulky ortho-nitro groups prevents the molecule from adopting a planar conformation. cdnsciencepub.com Studies have suggested that the aldehyde group is forced to twist out of the plane of the benzene ring. cdnsciencepub.com The observation of a negative coupling constant between the aldehydic proton and the para-proton provides strong evidence for this non-planar conformation. cdnsciencepub.comcdnsciencepub.com This is because such a coupling is thought to be transmitted through space via an interaction with the ring's π-electrons, which is favored in a non-coplanar arrangement. cdnsciencepub.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. ksu.edu.sa These methods are complementary, as some molecular vibrations may be more prominent in one type of spectrum than the other. ksu.edu.sa

In the IR spectrum of this compound, characteristic absorption bands are expected for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. The nitro group (NO₂) gives rise to two strong stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. ksu.edu.sa Therefore, it can provide complementary information to the IR spectrum, especially for the aromatic ring vibrations and the symmetric stretch of the nitro groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. libretexts.org The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound (196.12 g/mol ). nih.gov

Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. uni-saarland.de For this compound, common fragmentation pathways would likely involve the loss of the aldehydic proton (M-1), the formyl group (M-29), and the nitro groups (M-46 for NO₂). libretexts.org The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule. For aldehydes, cleavage of the bonds adjacent to the carbonyl group is a major fragmentation pathway. libretexts.orgyoutube.com

Computational Chemistry and Theoretical Modeling of 2,6 Dinitrobenzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of the electronic characteristics of 2,6-dinitrobenzaldehyde. unipd.it These methods, rooted in quantum mechanics, allow for the determination of the molecule's wavefunction, which in turn provides information on its structure, energy, and various other properties. northwestern.edu

Molecular Orbital Theory Applications to this compound

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule by considering them to be spread out over the entire molecule in various molecular orbitals. csus.edu This approach is particularly useful for predicting electronic spectra and understanding the nature of chemical bonds. allen.in In MO theory, atomic orbitals combine to form both bonding and anti-bonding molecular orbitals, which have lower and higher energies, respectively. csus.edu The distribution of electrons within these orbitals dictates the molecule's stability and reactivity. allen.inlibretexts.org For this compound, MO theory can elucidate how the electron-withdrawing nitro groups influence the electronic distribution within the benzene (B151609) ring and the aldehyde functional group.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the properties and reactivity of molecules. nih.govnih.gov DFT calculations focus on the electron density to determine the energy of a system, offering a balance between accuracy and computational cost. mdpi.com This makes it a valuable tool for investigating reaction mechanisms. mdpi.comutas.edu.au For instance, DFT can be employed to model the oxidation of an aldehyde group or the reduction of nitro groups, providing insights into the transition states and energy barriers associated with these transformations. In the context of this compound, DFT studies can help to understand its reactivity in various chemical reactions, such as its participation in condensation or electrophilic substitution reactions. mdpi.com

Conformational Analysis and Rotational Barriers of the Aldehyde Group

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to determine the rotational potential energy surface and identify the most stable conformations. cdnsciencepub.com Studies on related compounds like 2,6-dichlorobenzaldehyde (B137635) have shown that the rotational barrier is a sum of conjugational and steric effects. cdnsciencepub.com For this compound, a significant twist angle of the aldehyde group is expected. cdnsciencepub.com The temperature dependence of spin-spin coupling constants in NMR spectroscopy can be used experimentally to probe these rotational barriers in solution. researchgate.netacs.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments. nih.gov DFT calculations, for example, are widely used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra.

For this compound, computational methods can predict vibrational frequencies corresponding to the stretching and bending modes of its functional groups (C=O, NO2, C-H). These predicted frequencies can be compared to experimental IR spectra. researchgate.net Similarly, NMR chemical shifts and coupling constants can be calculated. The long-range coupling constant between the aldehyde proton and the ring protons is particularly sensitive to the conformation of the aldehyde group. cdnsciencepub.com Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov

Simulation of Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is governed by its intermolecular interactions and the effects of the surrounding solvent. Computational simulations can model these phenomena. For instance, the solubility of this compound in different solvents can be investigated. Studies have shown that its solubility in water increases with temperature. researchgate.net

The COSMO-RS (Conductor-like Screening Model for Real Solvents) method is a computational approach used to predict the solubility of compounds in various solvents, including the effects of salinity. nps.edu Such models can calculate thermodynamic properties like the free energy of fusion and salting-out coefficients. nps.edu Molecular dynamics simulations can provide a detailed picture of how solvent molecules arrange around a solute molecule and how specific interactions, like hydrogen bonding, influence its behavior. rsc.org For this compound, understanding its interactions with protic and aprotic solvents is crucial for predicting its reactivity and partitioning in different environments. unilag.edu.ng

Environmental Chemistry and Biotransformation of 2,6 Dinitrobenzaldehyde

Formation of 2,6-Dinitrobenzaldehyde as a Degradation Product

This compound is not typically released directly into the environment in large quantities. Instead, it primarily forms as a product of the chemical and photochemical breakdown of its parent compound, 2,6-dinitrotoluene (B127279).

Photolytic Degradation Pathways of Dinitrotoluenes

The exposure of dinitrotoluenes to sunlight, particularly in aqueous environments, leads to their photolytic degradation, with this compound being a notable product. The photolysis of 2,6-DNT in natural seawater has been shown to form this compound, along with 2,6-dinitrobenzyl alcohol and 2,6-dinitrobenzylnitrile. researchgate.net The rate of this degradation is influenced by the wavelength of the light, with exposures to 295, 305, and 320 nm long-pass filters resulting in similar degradation rates, while minimal to no degradation occurs with 385 and 395 nm filters. researchgate.net

Factors such as pH, temperature, and the presence of nitrate (B79036) have not been found to significantly alter the rate constants for the photolysis of 2,6-DNT in marine waters over the ranges typically found in these environments. researchgate.net However, the presence of dissolved organic matter can enhance the photolysis of 2,6-DNT. researchgate.net Studies have indicated that the photolysis rates of 2,6-DNT are slower than those of its degradation product, this compound. mersin.edu.tr

Ozonation and Advanced Oxidation Processes Leading to this compound

Ozonation and advanced oxidation processes (AOPs) are effective water treatment technologies that can lead to the formation of this compound from 2,6-dinitrotoluene. This compound has been identified as a principal intermediate in the treatment of 2,6-dinitrotoluene, regardless of the specific oxidation technique used. dss.go.thacs.org It is a major intermediate formed during the combined ozonation of 2,6-dinitrotoluene with hydrogen peroxide and UV radiation. sigmaaldrich.com

Single ozonation of 2,6-dinitrotoluene also results in the formation of this compound. dss.go.th The combination of ozone with UV radiation (UV/O₃) has been shown to be a particularly effective technique for the removal of 2,6-dinitrotoluene, achieving higher removal rates than single ozonation or UV radiation alone. dss.go.thacs.org The rate constant for the reaction between the hydroxyl radical and 2,6-dinitrotoluene has been determined to be 7.5 x 10⁸ M⁻¹ s⁻¹. dss.go.thresearchgate.netosti.gov

Table 1: Quantum Yields and Hydroxyl Radical Reaction Rate Constants

| Compound | Quantum Yield at 254 nm (mol einstein⁻¹) | Rate Constant with Hydroxyl Radical (M⁻¹ s⁻¹) |

|---|---|---|

| 2,6-Dinitrotoluene | 2.2 x 10⁻² dss.go.thacs.org | 7.5 x 10⁸ dss.go.thresearchgate.netosti.gov |

| Nitrobenzene | 7.0 x 10⁻³ dss.go.thacs.org | 2.9 x 10⁹ dss.go.thresearchgate.netosti.gov |

Aqueous Environmental Fate and Transport Studies

The behavior of this compound in aquatic systems is crucial for understanding its potential environmental impact. Its solubility and interaction with dissolved salts are key determinants of its transport and bioavailability.

Factors Influencing Solubility in Varied Aqueous Matrices

The solubility of this compound is influenced by temperature and the ionic strength of the aqueous solution. acs.orgpsu.edu Research has shown that the solubility of 2,6-DNBA increases with rising temperature. acs.orgpsu.edu Conversely, as the ionic strength of the solution increases, the solubility of the compound decreases. acs.orgpsu.edu

Assessment of Salting-Out Behavior in Seawater Systems

The phenomenon of "salting-out," where the solubility of a non-electrolyte is reduced by the addition of a salt, has been observed for this compound in seawater. acs.orgpsu.edu Studies have determined the salting-out behavior of 2,6-DNBA by measuring its solubility in pure water and in seawater with varying ionic strengths. acs.orgpsu.edu The average salting-out coefficient for 2,6-DNBA was found to be 0.10 kg·mol⁻¹, a value consistent with other nitroaromatic compounds. acs.orgpsu.edu Over the temperature range of 280 K to 314 K, the salting-out coefficients did not show significant variation. acs.orgpsu.edu

Table 2: Salting-Out Coefficients of Nitroaromatic Compounds

| Compound | Average Salting-Out Coefficient (kg·mol⁻¹) |

|---|---|

| This compound | 0.10 acs.orgpsu.edu |

| 2,4-Dinitrobenzaldehyde (B114715) | 0.12 acs.orgpsu.edu |

Biotransformation and Metabolic Pathways in Biological Systems

In biological systems, this compound is a known metabolite of 2,6-dinitrotoluene. nih.govchemicalbook.in Studies in male Wistar rats have shown that 2,6-DNT is metabolized in the liver, leading to the formation of 2,6-dinitrobenzyl alcohol. nih.gov This alcohol can then be further oxidized to this compound. nih.gov

The metabolic process involves several steps. Incubation of 2,6-DNT with hepatic microsomal preparations yields 2,6-dinitrobenzyl alcohol. nih.gov Subsequently, incubating 2,6-dinitrobenzyl alcohol with microsomal and cytosol preparations produces this compound. nih.gov Conversely, cytosol preparations can reduce this compound back to 2,6-dinitrobenzyl alcohol and also oxidize it to 2,6-dinitrobenzoic acid. nih.gov

The rates of these transformations in the liver have been quantified:

2,6-DNT oxidation to 2,6-dinitrobenzyl alcohol: 22.0 nmol formed/g liver per min nih.gov

2,6-dinitrobenzyl alcohol oxidation to this compound: 4.7 nmol formed/g liver per min nih.gov

this compound oxidation to 2,6-dinitrobenzoic acid: 1.3 nmol formed/g liver per min nih.gov

this compound reduction to 2,6-dinitrobenzyl alcohol: 23.3 nmol formed/g liver per min nih.gov

Conjugates of this compound have been detected as minor metabolites in the bile of rats dosed with 2,6-DNT, 2,6-dinitrobenzyl alcohol, or this compound itself. nih.gov This indicates the occurrence of enterohepatic circulation of 2,6-dinitrobenzyl alcohol and this compound. nih.gov

Microbial Degradation of 2,6-Dinitrotoluene to this compound

The microbial metabolism of 2,6-Dinitrotoluene (2,6-DNT) is a key process in its environmental degradation. While the transformation of 2,4-Dinitrotoluene (B133949) is more commonly studied, research indicates that the ability of fungi to transform 2,4,6-trinitrotoluene (B92697) (TNT) is widespread, whereas the capacity to transform 2,4-dinitrotoluene is less common. nih.gov

Microbial action on dinitrotoluenes predominantly follows reductive pathways, especially under anaerobic conditions. These pathways involve the sequential reduction of the nitro groups, leading to the formation of aminonitrotoluenes and eventually diaminotoluenes. However, oxidative microbial pathways, while less frequently documented for 2,6-DNT, are known to occur for structurally similar nitroaromatic compounds.

Fungal enzymes, in particular, have demonstrated oxidative capabilities. For instance, unspecific peroxygenases (UPOs) secreted by fungi like Agrocybe aegerita can catalyze a variety of oxidation reactions. researchgate.net Research has shown a proposed oxidation sequence where these enzymes transform 2,4-dinitrotoluene into 2,4-dinitrobenzaldehyde. researchgate.net This suggests a plausible, though not yet extensively documented, pathway for the microbial oxidation of the methyl group of 2,6-DNT to form this compound. Further evidence of such transformations includes the metabolism of TNT by Pseudomonas sp., which results in the formation of 2,4,6-trinitrobenzaldehyde, an analogous reaction. dss.go.th Fungi and bacteria capable of mineralizing dinitrotoluenes have been identified, and their enzymatic pathways have been characterized, highlighting the potential for various biotransformation reactions. frontiersin.org

Mammalian Metabolism and Excretion of this compound Metabolites

In mammalian systems, 2,6-Dinitrotoluene undergoes extensive metabolism, primarily in the liver. nih.govepa.gov The metabolic process involves both oxidative and reductive reactions, leading to a variety of metabolites, including this compound.

The initial step in the primary oxidative pathway is the oxidation of the methyl group of 2,6-DNT by hepatic cytochrome P-450 enzymes to form 2,6-dinitrobenzyl alcohol. nih.gov This alcohol can then be further oxidized to this compound, which in turn can be oxidized to 2,6-dinitrobenzoic acid. nih.gov The conversion of 2,6-dinitrobenzyl alcohol to this compound and the reverse reduction reaction are reversible processes. nih.gov

Metabolites of 2,6-DNT are eliminated from the body through both urine and bile. researchgate.net The major urinary metabolites in rats have been identified as 2,6-dinitrobenzoic acid and the glucuronide conjugate of 2,6-dinitrobenzyl alcohol (2,6-DNBAlcGluc). researchgate.net Biliary excretion plays a significant role, with metabolites entering the intestinal tract where they can be further transformed by gut microflora. epa.gov This process, known as enterohepatic circulation, involves the hydrolysis of conjugated metabolites and subsequent reduction by intestinal bacteria. epa.govresearchgate.net For example, the glucuronide of 2,6-dinitrobenzyl alcohol can be hydrolyzed back to 2,6-dinitrobenzyl alcohol, which is then reabsorbed and can re-enter the metabolic cycle. researchgate.net this compound itself has been detected in the bile of rats administered 2,6-DNT. researchgate.net

The table below summarizes the key metabolites formed during the mammalian metabolism of 2,6-Dinitrotoluene.

Table 1: Key Mammalian Metabolites of 2,6-Dinitrotoluene

| Metabolite | Formation Pathway / Notes | Detection Location | Citations |

|---|---|---|---|

| 2,6-Dinitrobenzyl alcohol | Oxidation of 2,6-DNT's methyl group by hepatic cytochrome P-450. | Urine, Bile | nih.govresearchgate.net |

| 2,6-Dinitrobenzyl alcohol glucuronide | Conjugation of 2,6-dinitrobenzyl alcohol in the liver. A major metabolite. | Urine, Bile | nih.govresearchgate.net |

| This compound | Oxidation of 2,6-dinitrobenzyl alcohol. An intermediate metabolite. | Bile | nih.govresearchgate.net |

| 2,6-Dinitrobenzoic acid | Oxidation of this compound. A major urinary metabolite. | Urine | nih.govresearchgate.net |

| 2-Amino-6-nitrotoluene | Reductive pathway metabolite. | Bile | researchgate.net |

| 2-Amino-6-nitrobenzyl alcohol | Formed from metabolism of 2,6-dinitrobenzyl alcohol glucuronide by intestinal microflora. | Urine, Bile (following administration of the glucuronide) | researchgate.net |

| 2-Amino-6-nitrobenzoic acid | Detected as a urinary metabolite. | Urine | researchgate.net |

Applications of 2,6 Dinitrobenzaldehyde in Advanced Organic Synthesis

Precursor in the Synthesis of Pharmaceutical Intermediates

Utility in Camptothecin (B557342) Analogs Synthesis (e.g., 9-nitrocamptothecin, 9-aminocamptothecin)

One of the most significant applications of 2,6-Dinitrobenzaldehyde is its role as a precursor in the synthesis of camptothecin analogs, which are potent anti-cancer agents. google.com Specifically, it is instrumental in the synthesis of 9-nitrocamptothecin and its subsequent reduction product, 9-aminocamptothecin (B1664879). google.comnih.gov

The synthesis of 9-nitrocamptothecin (sold under brand names like Rubitecan) can be achieved through a pathway that begins with this compound. A common synthetic route involves the following key transformations:

Protection of the aldehyde: The aldehyde group of this compound is first protected, for example, by reacting it with ethylene (B1197577) glycol to form an acetal.

Selective Reduction: One of the nitro groups is selectively reduced to an amine. This is a critical step that yields 2-amino-6-nitrobenzaldehyde (B183300) ethylene ketal.

Deprotection: The protecting group on the aldehyde is removed to regenerate the aldehyde functionality, yielding 2-amino-6-nitrobenzaldehyde.

Condensation and Cyclization: This amino-nitro-benzaldehyde intermediate is then condensed with a tricyclic ketone (a common core structure in camptothecin synthesis) in a reaction known as the Friedländer annulation. This step constructs the quinoline (B57606) ring system characteristic of camptothecin, resulting in the formation of 9-nitrocamptothecin.

Following the synthesis of 9-nitrocamptothecin, it can be further converted to 9-aminocamptothecin through the reduction of the remaining nitro group. This transformation is significant as 9-aminocamptothecin is also a compound of high interest in cancer research.

Table 1: Key Intermediates in Camptothecin Analog Synthesis from this compound

| Starting Material | Key Intermediate | Final Product Analog |

|---|---|---|

| This compound | 2-Amino-6-nitrobenzaldehyde | 9-Nitrocamptothecin |

| 9-Nitrocamptothecin | - | 9-Aminocamptothecin |

Role in the Synthesis of Dyes and Pigments

While specific, large-scale commercial dyes derived directly from this compound are not extensively documented in readily available literature, its structural motifs are common in dye chemistry. Dinitrotoluene isomers are known starting materials for dyes, and dinitrobenzaldehydes are listed as intermediates for dye production. smolecule.com The typical synthetic pathway would involve the reduction of the nitro groups to amino groups. The resulting 2,6-diaminobenzaldehyde, with its two reactive amine groups and an aldehyde function, is a prime candidate for producing various classes of dyes, such as azo dyes, triphenylmethane (B1682552) dyes, or heterocyclic dyes, through diazotization and coupling reactions or condensations.

Intermediate for Agrochemical Development

This compound is cited as a synthesis intermediate for the preparation of pesticides and other agrochemicals. The dinitrotoluene class of compounds, from which this compound is derived, has known applications in the agrochemical industry. While patents often mention the related isomer, 2,4-dinitrobenzaldehyde (B114715), in the synthesis of herbicidal and parasiticidal compounds, the 2,6-isomer represents a valuable building block for creating novel active ingredients. ugr.esgoogleapis.com Its reactive aldehyde group allows for the formation of imines, hydrazones, and other derivatives, which are common moieties in bioactive molecules.

Building Block for Macrocyclic Compounds and Coordination Chemistry

The rigid structure and reactive functionalities of this compound make it an excellent building block for constructing complex macrocyclic compounds, which are of great interest in host-guest chemistry, catalysis, and materials science.

Synthesis of Substituted Porphyrins

A well-documented application of this compound is in the synthesis of sterically hindered porphyrins. It is specifically used to create tetrakis(2,6-dinitrophenyl)porphyrin (TDNPP). google.comgoogleapis.comppj.org.ly This synthesis is typically achieved through a modification of the Lindsey synthesis, which involves the acid-catalyzed condensation of the aldehyde with pyrrole, followed by oxidation.

The reaction is as follows: 4 (C₆H₃(NO₂)₂CHO) + 4 C₄H₅N → [Porphyrinogen] → Porphyrin + 8 H₂O

The resulting TDNPP is a valuable precursor itself. The four dinitrophenyl groups create a crowded environment around the porphyrin core. The nitro groups can then be reduced to amino groups to form tetrakis(2,6-diaminophenyl)porphyrin (TDAPP). ppj.org.ly This diamino-porphyrin can be further functionalized, for example, by reaction with pivaloyl chloride to create "picket-fence" porphyrins. ppj.org.ly These structures have a protected cavity on each face of the porphyrin ring, which is crucial for creating biomimetic models of heme proteins and for developing catalysts with specific binding pockets.

Table 2: Porphyrin Synthesis Utilizing this compound

| Reactant 1 | Reactant 2 | Key Product | Subsequent Product | Application Area |

|---|---|---|---|---|

| This compound | Pyrrole | Tetrakis(2,6-dinitrophenyl)porphyrin (TDNPP) | Tetrakis(2,6-diaminophenyl)porphyrin (TDAPP) | Macrocyclic Chemistry, Catalyst Precursors |

Catalyst Development and Ligand Synthesis Utilizing this compound Derivatives

The derivatives of this compound are instrumental in the development of specialized ligands and catalysts. The aldehyde group is a versatile handle for synthesizing Schiff base ligands through condensation with primary amines.

Schiff bases are a class of "privileged ligands" because they are easily synthesized and can coordinate with a wide variety of metal ions to form stable complexes. bohrium.comnih.gov These metal complexes have shown extensive applications in catalysis, including in oxidation, reduction, and C-C bond-forming reactions. derpharmachemica.comresearchgate.net While specific catalytic applications of ligands derived directly from this compound are a niche area, the principles are well-established. The reaction of this compound (or its reduced amino derivatives) with various amines can generate a library of ligands with different steric and electronic properties.

Furthermore, as mentioned in the context of porphyrins, substituted 2,6-dinitrobenzaldehydes are precursors to "bis-picket fence porphyrins." ppj.org.ly When metallated, for instance with iron, these porphyrin complexes can serve as highly effective electrocatalysts for reactions such as oxygen reduction, mimicking the function of natural enzymes.

Comparative Studies and Structure Activity Relationships of Nitrobenzaldehyde Derivatives

Comparative Mutagenicity and Reactivity with Isomeric Dinitrobenzaldehydes

The compound 2,6-dinitrotoluene (B127279) (2,6-DNT) itself does not exhibit mutagenicity in Salmonella typhimurium strains TA98 and TA100. nih.gov However, its metabolite, 2,6-dinitrobenzaldehyde (2,6-DNBAl), is a potent, direct-acting mutagen that does not require metabolic activation. nih.govcdc.gov Its mutagenic activity is considered to be mainly due to the aldehyde group in the molecule. nih.gov

Comparative studies between 2,6-DNBAl and its isomer, 2,4-dinitrobenzaldehyde (B114715) (2,4-DNBAl), reveal differences in their mutagenic profiles. nih.gov Both are potent mutagens formed from the metabolism of their respective dinitrotoluene precursors. researchgate.netdtic.mil The mutagenicity of these isomers appears to be dependent on microbial nitroreduction and subsequent acetylation, or on the direct action of the aldehyde group. nih.gov

A study investigating the mutagenicities of 2,4-DNBAl and 2,6-DNBAl in various Salmonella typhimurium strains found distinct patterns of activity. nih.gov For instance, the mutagenic activity of 2,4-DNBAl was lower in nitroreductase-deficient (TA98NR) and acetyltransferase-deficient (TA98/1,8-DNP6) strains compared to the parent strain (TA98). nih.gov In contrast, 2,6-DNBAl's activity decreased in the TA100-derived deficient strains. nih.gov These findings suggest that the genotoxicity of these isomers is mediated by different metabolic pathways. nih.gov Theoretical reactivity indices, such as frontier electron density values, have been correlated with the mutagenic activities of both 2,4-DNBAl and 2,6-DNBAl. nih.gov

| Compound | Strain | Observation | Reference |

|---|---|---|---|

| This compound | TA100 | Showed the highest mutagenic activity among tested metabolites of 2,6-DNT; direct-acting. | nih.gov |

| 2,4-Dinitrobenzaldehyde | TA98 | Mutagenic activity was higher than in TA98NR and TA98/1,8-DNP6 strains. | nih.gov |

| 2,4-Dinitrobenzaldehyde | TA100NR | Mutagenic activity was higher than in TA100 and TA100/1,8-DNP6 strains. | nih.gov |

| This compound | TA100NR & TA100/1,8-DNP6 | Mutagenic activity decreased compared to the parent TA100 strain. | nih.gov |

Influence of Nitro Group Position on Chemical Behavior and Reactivity Profiles

The position of the electron-withdrawing nitro groups (–NO2) on the benzaldehyde (B42025) ring significantly impacts chemical reactivity. vaia.com The nitro group pulls electron density away from the benzene (B151609) ring and the attached aldehyde group through both inductive and resonance effects. vaia.comvaia.com This withdrawal of electrons makes the carbonyl carbon more electrophilic and, consequently, more susceptible to nucleophilic attack. vaia.comwiserpub.com

In this compound, the two nitro groups are positioned ortho to the aldehyde group. This arrangement creates a strong electron deficiency at the carbonyl carbon. Furthermore, the ortho positioning can introduce steric hindrance, which may influence the approach of nucleophiles to the reaction center. In comparison, an isomer like 2,4-dinitrobenzaldehyde has one ortho and one para nitro group. While both contribute to activating the carbonyl group, the stereoelectronic environment is different. The para-nitro group primarily exerts its electron-withdrawing effect through resonance, while the ortho-nitro group acts through both resonance and inductive effects, alongside steric influence. mdpi.com

Studies on the elimination reactions of (E)-2,4-dinitrobenzaldehyde O-aryloximes show that electron-withdrawing groups facilitate the reaction. researchgate.net The reactivity of nitroaromatic compounds is a key determinant of their environmental behavior and potential toxicity. mdpi.com The specific positioning of nitro groups alters properties such as the energy of the lowest unoccupied molecular orbital (ELUMO), which has been correlated with the toxicity of dinitro aromatic compounds. nih.gov

General Structure-Activity Relationships for Nitroaromatic Aldehydes in Specific Reactions

Developing structure-activity relationships (SARs) for nitroaromatic compounds is a complex task due to the interplay of various structural and electronic factors. researchgate.net Nevertheless, quantitative structure-activity relationship (QSAR) models have been developed to predict the properties of these compounds, including their mutagenicity and toxicity. nih.govresearchgate.net

For nitroaromatic compounds, key factors influencing activity include:

Electron Affinity: The energy of the lowest unoccupied molecular orbital (ELUMO) is a critical descriptor. A lower ELUMO energy generally corresponds to higher electron affinity, making the compound more susceptible to reductive metabolic activation, a key step in the mutagenicity of many nitroaromatics. nih.gov

Hydrophobicity: The octanol-water partition coefficient (Kow) is often correlated with the toxicity of mononitro aromatic compounds. nih.gov

Steric Factors: The size and position of substituents can influence how a molecule interacts with biological macromolecules like enzymes or DNA. mdpi.com

Presence of Specific Functional Groups: The aldehyde group in nitrobenzaldehydes is a key feature for their reactivity, particularly in condensation and nucleophilic addition reactions. wiserpub.comsolubilityofthings.com

In specific reactions, such as the elimination from O-benzoyloxime derivatives, the reaction mechanism can shift based on the electronic nature of the substituents. For (E)-2,4-dinitrobenzaldehyde O-benzoyloximes, the reaction proceeds via an (E1cb)irr mechanism, with reactivity influenced by the base and leaving group. acs.org These kinetic studies provide valuable data for understanding how the nitroaromatic aldehyde structure dictates its chemical behavior. acs.org

Insights from Analogs and Homologs of this compound

Studying the synthesis and reactivity of analogs and homologs provides further understanding of this compound. Substituted 2,6-dinitrobenzaldehydes are valuable precursors in organic synthesis. researchgate.netnih.gov

An example is 4-tert-butyl-2,6-dinitrobenzaldehyde. Research has detailed improved methods for its large-scale synthesis and corrected a prior misidentification in the literature where the 3,5-dinitro isomer was mistakenly reported. researchgate.netnih.gov The synthesis of such analogs highlights the specific conditions required to control the regioselectivity of nitration and subsequent transformations.

The reactivity of the dinitrobenzaldehyde core is explored in various reactions. For instance, 2,4-dinitrobenzaldehyde reacts with propargylsilanes in the presence of titanium tetrachloride to form allene (B1206475) derivatives. nih.gov The reductive cyclization of 2-nitroacylbenzenes, including 2-nitrobenzaldehyde (B1664092) derivatives, using allyl bromide and zinc dust provides an efficient route to 2,1-benzisoxazoles. clockss.org However, the study noted that the reductive cyclization of this compound was significantly retarded, likely due to the inhibitory electronic effect of the second nitro group in that specific position. clockss.org

Future Directions and Uncharted Research Avenues for 2,6 Dinitrobenzaldehyde

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,6-dinitrobenzaldehyde and its derivatives, while established, presents ongoing opportunities for improvement, particularly in terms of sustainability and efficiency. Future research will likely focus on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. mdpi.com

One promising avenue is the exploration of catalyst-free and solvent-free reaction conditions. For instance, a patented method describes the synthesis of this compound from 2,6-dinitrotoluene (B127279) using difructose anhydride (B1165640) (DFA) and subsequent oxidation with oxygen, a process that boasts mild reaction conditions and high product yield. google.com Further investigation into solid-state reactions and mechanochemistry could also lead to more environmentally friendly synthetic protocols. mdpi.com

Additionally, refining existing methods to improve yields and purity remains a priority. Research has already led to improved syntheses for the large-scale preparation of related compounds like 4-tert-butyl-2,6-dinitrobenzaldehyde, highlighting the value of continuous process optimization. acs.orgnih.gov Future work could involve the use of novel catalysts or reaction media to enhance the efficiency of established synthetic pathways.

Exploration of New Catalytic Applications and Organocatalysis

While this compound is a valuable synthetic precursor, its direct role in catalysis is an area ripe for exploration. acs.orgnih.gov Future research is expected to delve into its potential as a catalyst or a key component in catalytic systems, particularly in the burgeoning field of organocatalysis.

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, offers a sustainable alternative to traditional metal-based catalysts. cardiff.ac.uk The electron-deficient nature of the this compound ring system could be exploited in the design of new organocatalysts for a variety of transformations. For example, its derivatives could be investigated as catalysts in asymmetric aldol (B89426) reactions, where similar nitro-substituted benzaldehydes have shown promise. mdpi.com

Furthermore, the compound's structure could be incorporated into more complex catalytic architectures, such as porphyrins. Substituted 2,6-dinitrobenzaldehydes are recognized as valuable precursors for bis-picket fence porphyrins, which have potential applications in electrocatalysis. yale.edu Exploring the catalytic activity of novel porphyrins and other macrocycles derived from this compound could open up new frontiers in areas like oxygen reduction and CO2 reduction reactions. yale.edu

Advanced Mechanistic Studies of Complex Reactions Involving this compound

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and designing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these transformations.

For instance, in reactions where this compound is a reactant, such as in the synthesis of dibenzo[b,f]oxepine derivatives, detailed mechanistic studies can help to understand factors influencing product distribution and yield. mdpi.com Similarly, understanding the mechanism of its formation, for example, from the ozonation of 2,6-dinitrotoluene, can provide insights into its environmental fate. acs.org

Theoretical modeling and computational chemistry will play an increasingly important role in these mechanistic investigations. pnnl.govirb.hr By simulating reaction pathways and transition states, researchers can gain insights that are difficult to obtain through experiments alone. researchgate.net This knowledge can then be used to rationally design more efficient and selective reactions.

Deeper Investigation into Environmental Fate and Remediation Technologies

The environmental presence of nitroaromatic compounds, including this compound, necessitates further research into their fate, transport, and potential remediation. psu.edu This compound can be formed as a byproduct of the degradation of other pollutants like 2,6-dinitrotoluene. acs.orgresearchgate.net

Future studies should focus on several key areas:

Biodegradation: Investigating the microbial pathways for the degradation of this compound is essential for developing effective bioremediation strategies. Understanding the enzymes and metabolic processes involved can lead to the design of engineered microorganisms for efficient cleanup of contaminated sites.

Photodegradation: The photolytic behavior of this compound in various environmental compartments (water, soil, air) needs to be thoroughly characterized. This includes identifying the photoproducts and assessing their toxicity.

Advanced Oxidation Processes (AOPs): Research into the efficacy of AOPs, such as ozonation and photo-ozonation, for the complete mineralization of this compound is crucial. acs.orgresearchgate.net Studies have shown that nitrophenols and this compound can be principal intermediates in the treatment of other nitroaromatic compounds. acs.orgresearchgate.net Optimizing these processes for the complete removal of such intermediates is a key goal.

Salting-Out Behavior: The solubility of this compound in saline environments, such as coastal waters, affects its environmental transport and bioavailability. psu.edu Further studies on its salting-out coefficients at different temperatures and ionic strengths will provide valuable data for environmental modeling. psu.eduamazonaws.comresearchgate.net

Computational Design of Functional Materials and Bioactive Agents Derived from this compound

The unique electronic and structural features of this compound make it an attractive scaffold for the computational design of novel functional materials and bioactive agents. irb.hr

Functional Materials: Computational modeling can be employed to predict the properties of materials derived from this compound before their synthesis. irb.hr This includes:

Porphyrin-based Materials: As a precursor to porphyrins, computational studies can guide the design of new porphyrin structures with tailored electronic and catalytic properties for applications in sensors, catalysis, and energy conversion. yale.eduuga.edu

Polymers and Resins: The reactivity of the aldehyde and nitro groups can be harnessed to create novel polymers. Computational methods can help in predicting the mechanical, thermal, and electronic properties of these materials.

Bioactive Agents: The principles of medicinal chemistry and computational drug design can be applied to create new therapeutic agents based on the this compound framework. oatext.comoatext.com

Enzyme Inhibitors: The structure can be modified to design specific inhibitors for various enzymes implicated in disease.

Antimicrobial Agents: Derivatives of this compound could be computationally screened and optimized for their potential as antimicrobial agents. oatext.comoatext.com For instance, hydrazone derivatives have shown a wide range of pharmacological activities, including antimicrobial and antitumor effects. oatext.com

By combining computational design with synthetic chemistry, researchers can accelerate the discovery and development of new functional materials and bioactive compounds derived from this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-dinitrobenzaldehyde, and how can purity be optimized?

- Methodological Answer : this compound is typically synthesized via nitration of benzaldehyde derivatives using mixed acids (HNO₃/H₂SO₄). To optimize purity, recrystallization in ethanol/water mixtures is recommended. Ensure reaction temperatures remain below 50°C to prevent decomposition. Characterization via HPLC (to monitor nitro group positions) and melting point analysis (literature range: 120–125°C) is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use FT-IR to confirm the aldehyde group (stretching at ~1700 cm⁻¹) and nitro groups (asymmetric/symmetric stretches at ~1530 and ~1350 cm⁻¹). ¹H-NMR in DMSO-d₆ will show a singlet for the aldehyde proton (~10 ppm) and aromatic protons as doublets (δ 8.5–9.0 ppm). Mass spectrometry (MS) with ESI+ mode can verify the molecular ion peak at m/z 196.12 (C₇H₄N₂O₅) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Due to its carcinogenic potential, use fume hoods , nitrile gloves, and lab coats. Store in airtight containers at 2–8°C to prevent degradation. In case of exposure, rinse skin with water and consult toxicity data from mutagenicity assays (e.g., Ames test) for risk assessment .

Advanced Research Questions

Q. How does this compound compare to its isomer 2,4-dinitrobenzaldehyde in mutagenicity and reactivity?

- Methodological Answer : Comparative studies using Salmonella typhimurium TA98 reveal that this compound exhibits higher mutagenic activity than the 2,4-isomer due to its electrophilic aldehyde group and nitro substituent positioning. Computational studies (e.g., molecular orbital analysis) can quantify reactivity indices, showing enhanced electron-withdrawing effects in the 2,6-isomer .

Q. What metabolic pathways are involved in this compound toxicity, and how can they be studied in vitro?

- Methodological Answer : Rat liver microsomes can model metabolism. Incubate this compound with NADPH-regenerating systems and analyze metabolites via LC-MS/MS . Key pathways include nitro-reduction to amino derivatives and conjugation with glutathione. Compare results to 2,4-dinitrobenzaldehyde metabolism to identify isomer-specific toxicokinetics .

Q. How can researchers resolve contradictions in mutagenicity data for this compound across studies?

- Methodological Answer : Variability may arise from differences in bacterial strains (e.g., TA98 vs. TA100) or metabolic activation systems (S9 mix vs. no S9). Replicate experiments using standardized protocols (OECD 471) and apply statistical tools (e.g., ANOVA) to assess significance. Cross-validate findings with in silico models (e.g., QSAR) .

Q. What strategies optimize the use of this compound in synthesizing bioactive derivatives?

- Methodological Answer : Leverage its aldehyde group for condensation reactions (e.g., Schiff base formation with amines). For nitro group modifications, catalytic hydrogenation (Pd/C, H₂) yields amino intermediates. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and characterize products via X-ray crystallography to confirm stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.